molecular formula C14H19N3 B11791710 (R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11791710
M. Wt: 229.32 g/mol
InChI Key: BDQPRJOTEZKHSJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound that features a benzimidazole core substituted with a cyclopentyl group and an ethanamine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the ethanamine side chain.

    Reduction: Reduction reactions could be used to modify the benzimidazole core or reduce any oxidized forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the benzimidazole core or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chiral nature could make it a candidate for studying enantioselective processes.

Medicine

In medicine, ®-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine might be investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

The uniqueness of ®-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The cyclopentyl group may impart different steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

(1R)-1-(1-cyclopentylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C14H19N3/c1-10(15)14-16-12-8-4-5-9-13(12)17(14)11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,15H2,1H3/t10-/m1/s1

InChI Key

BDQPRJOTEZKHSJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1C3CCCC3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CCCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.